REACTION_CXSMILES
|
[N+](C1C=C(C=CC=1)C(Cl)=O)([O-])=O.N1CCC(C(OCC)=O)CC1.[CH2:24]([O:26][C:27]([CH:29]1[CH2:34][CH2:33][N:32]([C:35]([C:37]2[CH:42]=[CH:41][CH:40]=[C:39]([N+:43]([O-])=O)[CH:38]=2)=[O:36])[CH2:31][CH2:30]1)=[O:28])[CH3:25]>>[CH2:24]([O:26][C:27]([CH:29]1[CH2:30][CH2:31][N:32]([C:35]([C:37]2[CH:38]=[C:39]([CH:40]=[CH:41][CH:42]=2)[NH2:43])=[O:36])[CH2:33][CH2:34]1)=[O:28])[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)OCC)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)C(=O)C=1C=C(N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |